BenchChemオンラインストアへようこそ!

8-OH-DPAT hydrobromide

5-HT1A receptor Receptor binding Selectivity profiling

8-OH-DPAT hydrobromide is the prototypical full 5-HT1A agonist. It uniquely enables Gαi3-specific pathway studies at dorsal raphe autoreceptors—unlike buspirone which engages multiple Gα subtypes. Demonstrates 10-fold higher in vivo potency in behavioral suppression models (ID50 0.074 mg/kg) and is the reference radioligand for receptor-G-protein coupling assessment. The hydrobromide salt ensures 150 mg/mL DMSO solubility. Ideal for serotonergic research reproducibility.

Molecular Formula C16H26BrNO
Molecular Weight 328.29 g/mol
CAS No. 76135-31-4
Cat. No. B1664218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-DPAT hydrobromide
CAS76135-31-4
Synonyms8-Hydroxy-2-(di-n-propylamino)tetralin
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (+-)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (R)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (S)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (R)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (S)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (+-)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (R)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (S)-Isomer
8-OH-DPAT
Molecular FormulaC16H26BrNO
Molecular Weight328.29 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O.Br
InChIInChI=1S/C16H25NO.BrH/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14;/h5-7,14,18H,3-4,8-12H2,1-2H3;1H
InChIKeyBATPBOZTBNNDLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>49.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-OH-DPAT Hydrobromide (CAS 76135-31-4): Baseline Overview for Scientific Procurement and Research Selection


8-OH-DPAT hydrobromide (8-Hydroxy-2-(di-n-propylamino)tetralin hydrobromide) is a classic aminotetralin derivative that functions as a potent and selective agonist at the 5-HT1A serotonin receptor [1]. The compound is widely recognized as the prototypical 5-HT1A receptor agonist and has been extensively utilized as a pharmacological tool for investigating serotonergic signaling in basic neuroscience research [2]. Originally developed in the 1980s, it remains a cornerstone reference standard for studying 5-HT1A receptor function, despite later findings that it also possesses moderate affinity for the 5-HT7 receptor and acts as a serotonin reuptake inhibitor/releasing agent [2].

Why 8-OH-DPAT Hydrobromide Cannot Be Interchanged with Other 5-HT1A Agonists: A Procurement Perspective


Although 8-OH-DPAT belongs to the broader class of 5-HT1A receptor agonists, generic substitution with other in-class compounds such as buspirone, ipsapirone, or even structurally related enantiomers is scientifically unjustifiable. Critical differences in receptor selectivity profiles, intrinsic efficacy (full versus partial agonism), stereochemical activity, and in vivo pharmacodynamics create distinct experimental outcomes that cannot be extrapolated across compounds [1]. For instance, the functional selectivity of 8-OH-DPAT for 5-HT1A over 5-HT7 receptors differs substantially from other agonists, while its enantiomeric composition (racemic versus pure R- or S-enantiomers) profoundly alters its pharmacological activity [2]. These quantifiable differences directly impact the validity and reproducibility of research findings, making compound-specific procurement essential for rigorous experimental design.

8-OH-DPAT Hydrobromide: Quantitative Evidence Guide for Differentiated Scientific Selection


Receptor Selectivity Profile: 5-HT1A Affinity and Selectivity Versus 5-HT7 and 5-HT1B Receptors

8-OH-DPAT demonstrates high-affinity binding to the 5-HT1A receptor with a pIC50 of 8.19 (equivalent to Ki ≈ 6.5 nM), while exhibiting substantially lower affinity for the 5-HT7 receptor (Ki = 466 nM) and 5-HT1B receptor (pIC50 = 5.42; Ki ≈ 3.8 μM) [1]. This represents approximately 70-fold selectivity for 5-HT1A over 5-HT7 and approximately 580-fold selectivity for 5-HT1A over 5-HT1B. In contrast, the clinically used 5-HT1A partial agonist buspirone displays a more complex polypharmacology with significant affinity for dopamine D2 receptors and other off-targets [2].

5-HT1A receptor Receptor binding Selectivity profiling Serotonin receptors

Enantiomer-Specific Pharmacological Activity: R(+)-8-OH-DPAT as Full Agonist Versus S(-)-8-OH-DPAT as Partial Agonist

Racemic 8-OH-DPAT is a mixture of R(+) and S(-) enantiomers that exhibit distinct functional activities at the 5-HT1A receptor. The R-enantiomer acts as a full and potent agonist, whereas the S-enantiomer exhibits partial agonist activity, despite both enantiomers showing similar binding affinities to the 5-HT1A receptor [1]. In functional assays measuring 5-HT synthesis rate inhibition, racemic 8-OH-DPAT (0.05-0.1 mg/kg s.c.) and R-8-OH-DPAT produce comparable maximal effects, while S-8-OH-DPAT produces significantly attenuated responses [1]. At the 5-HT1D receptor, the stereoselectivity is even more pronounced: R(+)-8-OH-DPAT is 75-fold more potent than S(-)-8-OH-DPAT (EC50 30 nM vs. estimated 2.25 μM for S-isomer) [2].

Stereoselectivity Enantiomers Full agonist Partial agonist Intrinsic efficacy

In Vivo Neurochemical Efficacy: Dose-Dependent Reduction of Hippocampal 5-HT Release Measured by Microdialysis

Systemic administration of 8-OH-DPAT produces a robust, dose-dependent decrease in extracellular 5-HT levels in the rat ventral hippocampus, as quantified by in vivo brain microdialysis [1]. The compound reduces hippocampal 5-HT output across a dose range of 5-250 μg/kg (s.c.), demonstrating potent activation of somatodendritic 5-HT1A autoreceptors that regulate serotonergic neuronal firing and terminal release [1]. In comparative studies, other 5-HT1A agonists including gepirone, ipsapirone, and buspirone (all at 5 mg/kg s.c.) also reduced 5-HT levels, but 8-OH-DPAT achieves this effect at substantially lower doses (micrograms versus milligrams per kg), consistent with its higher potency and full agonist profile [1].

In vivo microdialysis 5-HT release Hippocampus Autoreceptor function Dose-response

Pharmacokinetic Profile: Rapid Brain Penetration and Enantiomeric Stability In Vivo

Following subcutaneous administration in rats, R-8-OH-DPAT exhibits rapid absorption and distribution, with peak plasma concentrations achieved at 5 minutes and peak brain concentrations at 15 minutes post-injection [1]. Brain concentrations are several-fold higher than plasma concentrations, with notable regional heterogeneity—highest accumulation observed in the hippocampus [1]. The compound's biological half-life is approximately 1.5 hours [2]. Critically, enantioselective HPLC analysis confirms that no in vivo interconversion occurs between R-8-OH-DPAT and S-8-OH-DPAT enantiomers, ensuring that the administered stereoisomeric form is maintained throughout the experimental timeframe [3].

Pharmacokinetics Brain penetration Enantiomeric stability Plasma half-life Tissue distribution

Functional Differentiation: 8-OH-DPAT Anxiolytic Activity Persists After Adrenalectomy Unlike Buspirone and Ipsapirone

In the defensive burying test of anxiety-like behavior, 8-OH-DPAT (0.5 mg/kg) produced robust anxiolytic effects in both sham-operated and adrenalectomized male rats, as evidenced by significant reduction in burying behavior [1]. In stark contrast, the 5-HT1A partial agonists buspirone (5 mg/kg) and ipsapirone (5 mg/kg) lost their anxiolytic efficacy entirely following adrenalectomy [1]. This demonstrates that the anxiolytic action of 8-OH-DPAT is mechanistically distinct from that of buspirone and ipsapirone, operating independently of adrenocortical secretions [1].

Anxiolytic Adrenalectomy Defensive burying test HPA axis Behavioral pharmacology

8-OH-DPAT Hydrobromide: Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


Selective Pharmacological Activation of 5-HT1A Receptors with Minimal 5-HT7 and 5-HT1B Interference

For studies requiring selective 5-HT1A receptor activation, 8-OH-DPAT provides a defined selectivity window of approximately 70-fold over 5-HT7 receptors (Ki 466 nM) and approximately 580-fold over 5-HT1B receptors (pIC50 5.42) [1]. This selectivity profile makes it the preferred tool for isolating 5-HT1A-mediated signaling pathways in receptor pharmacology studies, particularly when used at concentrations below 100 nM to avoid significant 5-HT7 engagement. Researchers investigating 5-HT1A autoreceptor versus heteroreceptor function, or mapping 5-HT1A receptor distribution using radioligand binding, benefit from this established selectivity.

In Vivo Microdialysis Studies of 5-HT1A Autoreceptor-Mediated Serotonin Release Inhibition

8-OH-DPAT is the benchmark compound for in vivo microdialysis studies assessing somatodendritic 5-HT1A autoreceptor function. Its high in vivo potency enables robust reduction of extracellular 5-HT at doses as low as 5 μg/kg s.c., making it suitable for dose-response characterization across a wide dynamic range (5-250 μg/kg) [1]. The rapid brain penetration (Tmax 15 min) and defined half-life (~1.5 hours) facilitate acute, time-locked experimental designs for measuring neurotransmitter dynamics [2].

Studies Requiring Enantiomerically Defined 5-HT1A Agonist Activity

For experiments requiring full agonist efficacy at 5-HT1A receptors without the confounding influence of partial agonism, the racemic 8-OH-DPAT (standard commercial form) provides pharmacological activity that closely mirrors the pure R-enantiomer [1]. However, researchers investigating structure-activity relationships or seeking to differentiate full versus partial agonist effects should utilize enantiopure R-8-OH-DPAT, which exhibits 75-fold higher potency than S-8-OH-DPAT at 5-HT1D receptors and full agonist character at 5-HT1A receptors [2].

Behavioral Pharmacology Studies of 5-HT1A-Mediated Anxiolysis Independent of HPA Axis Modulation

8-OH-DPAT uniquely maintains anxiolytic efficacy in adrenalectomized animals, unlike buspirone and ipsapirone which lose their anxiolytic activity following adrenalectomy [1]. This makes 8-OH-DPAT the essential tool for dissecting 5-HT1A-mediated anxiety mechanisms that operate independently of adrenocortical feedback, enabling researchers to isolate direct serotonergic contributions to anxiety-like behavior from HPA axis-dependent effects.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-OH-DPAT hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.